Cas no 772311-98-5 (4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline)
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methylimidazol-1-ylmethyl)phenylamine
- 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
- 4-(2-methyl-imidazol-1-ylmethyl)-phenylamine
- 4-[(2-methylimidazol-1-yl)methyl]aniline
- Benzenamine,4-[(2-methyl-1H-imidazol-1-yl)methyl]-
- 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
- 4-[(2-methyl-1H-imidazol-1-yl)methyl]aniline(SALTDATA: FREE)
- 4-[(2-methylimidazolyl)methyl]phenylamine
- 4-(2-methyl-imidazol-1-ylmethyl)phenylamine
- {4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}amine
- KWSBIEFIWQOXTF-UHFFFAOYSA-N
- GS-4358
- AM20060421
- BB 0253817
- 772311-98-5
- MFCD06797794
- J-513329
- 4-(2-methylimidazol-1-ylmethyl)phenylamine, AldrichCPR
- DTXSID00433738
- Z239874874
- AKOS000149963
- SCHEMBL277927
- FT-0752594
- EN300-67545
- Benzenamine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]-
- DB-001896
- ALBB-010361
- STK520641
-
- MDL: MFCD06797794
- Inchi: 1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
- InChI Key: KWSBIEFIWQOXTF-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C)CC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 187.11100
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 1.3
Experimental Properties
- PSA: 43.84000
- LogP: 2.40320
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NN373-5g |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95+% | 5g |
1426CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NN373-1g |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95+% | 1g |
250.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NN373-250mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95+% | 250mg |
163CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844881-1g |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95% | 1g |
¥243.90 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NN373-200mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95+% | 200mg |
81.0CNY | 2021-08-05 | |
| TRC | M313568-10mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313568-50mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M313568-100mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59000-1g |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95% | 1g |
¥206.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59000-250mg |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline |
772311-98-5 | 95% | 250mg |
¥82.0 | 2022-04-27 |
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Suppliers
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Recent Advances in the Study of 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline (CAS: 772311-98-5) and Its Applications in Chemical Biology and Medicine
4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline (CAS: 772311-98-5) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This aromatic amine derivative, featuring an imidazole moiety, has been explored as a key intermediate in the synthesis of various biologically active molecules. Recent studies have focused on its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers successfully incorporated 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline into a series of small molecules that showed promising activity against B-cell malignancies. The compound's ability to form stable hydrogen bonds with key amino acid residues in the BTK active site was identified as crucial for its inhibitory effects.
In the field of antimicrobial research, a team from the University of Manchester reported in ACS Infectious Diseases (2024) that derivatives of 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The study employed structure-activity relationship (SAR) analysis to optimize the compound's antimicrobial properties while minimizing cytotoxicity to human cells.
Recent synthetic methodology developments have also expanded the accessibility of this compound. A 2024 Nature Protocols paper described an improved synthetic route to 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline that reduces byproduct formation and increases overall yield to 78%. This advancement is particularly significant for scaling up production for preclinical studies.
From a mechanistic perspective, computational studies published in Journal of Chemical Information and Modeling (2023) have provided new insights into the compound's electronic properties and conformational flexibility. These findings are helping researchers design more effective derivatives by predicting their binding affinities to various biological targets.
Looking forward, several pharmaceutical companies have included 4-((2-Methyl-1H-imidazol-1-yl)methyl)aniline derivatives in their drug discovery pipelines. Current clinical trials (Phase I/II) are evaluating its analogs as potential treatments for autoimmune disorders and certain types of lymphoma, with preliminary results expected in late 2024.
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